2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione
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Overview
Description
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione is a complex organic compound belonging to the class of isoindoline derivatives. The structure of this compound includes an isoindole core, which is a fused ring system containing both benzene and pyrrole rings, and is substituted with amino, dichlorophenyl, and bromobenzo groups .
Preparation Methods
The synthesis of 2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of o-phthalic acids or anhydrides with amines in the presence of a suitable catalyst, such as SiO2-tpy-Nb, under reflux conditions in a solvent like IPA:H2O . The final product is obtained with moderate to excellent yields (41-93%) after purification by preparative thin-layer chromatography (TLC) on silica gel . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Chemical Reactions Analysis
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions: Reagents such as sulfuric acid (H2SO4), nitric acid (HNO3), and halogens (Cl2, Br2) are frequently used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted isoindoline derivatives with potential biological activities.
Scientific Research Applications
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activities . For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
2-(4-Amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione can be compared with other isoindoline derivatives:
Properties
IUPAC Name |
2-(4-amino-3,5-dichlorophenyl)-5-bromobenzo[f]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2O2/c19-13-3-1-2-8-4-11-12(7-10(8)13)18(25)23(17(11)24)9-5-14(20)16(22)15(21)6-9/h1-7H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRMYFPCOQXADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2C(=C1)Br)C(=O)N(C3=O)C4=CC(=C(C(=C4)Cl)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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